Cyclohexyl-2-(2-phenylethyl)phenol
Description
Cyclohexyl-2-(2-phenylethyl)phenol is a synthetic phenolic compound characterized by a phenolic ring substituted with a cyclohexyl group and a 2-phenylethyl side chain. This structural configuration places it within the broader class of cyclohexylphenols, which are notable for their diverse pharmacological and chemical properties . The compound’s molecular framework combines lipophilic (cyclohexyl and phenylethyl) and polar (phenolic -OH) moieties, influencing its solubility, bioavailability, and interaction with biological targets.
Properties
CAS No. |
97552-88-0 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-(2-phenylethyl)phenol |
InChI |
InChI=1S/C20H24O/c21-20-13-7-12-18(17-10-5-2-6-11-17)19(20)15-14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,21H,2,5-6,10-11,14-15H2 |
InChI Key |
FNJNNXUJEGCWID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Alkylation of Phenols with Cyclohexene
One classical approach to synthesize cyclohexyl-substituted phenols involves the acid-catalyzed alkylation of phenols using cyclohexene as the alkylating agent. This method typically employs strong acids such as boron trifluoride hydrate or sulfonic acids to activate the olefin, forming a sulfonic ester intermediate that subsequently reacts with phenol to yield cyclohexylphenol derivatives.
- The reaction mechanism involves electrophilic addition of cyclohexyl cation intermediates to the phenol ring, favoring ortho and para substitution.
- Side products such as cyclohexyl phenyl ether are also formed, which can influence the selectivity of the alkylation.
- Both homogeneous catalysts (e.g., BF3·(H2O)2) and heterogeneous sulfonic acid resins have been studied for this transformation.
- Reaction conditions typically require mild heating and controlled acid concentration to optimize yield and regioselectivity.
This method is advantageous for its simplicity and directness but may require careful control to minimize by-products and ensure high selectivity for the desired cyclohexyl-2-(2-phenylethyl)phenol.
One-Pot Tandem Catalytic System Using RANEY® Nickel and Hierarchical Beta Zeolite
A more modern and sustainable method involves a one-pot synthesis using a tandem catalytic system combining RANEY® Nickel and hierarchical Beta zeolite. This system catalyzes the conversion of phenol and isopropyl alcohol into cyclohexylphenols, including this compound, via catalytic hydrogen transfer.
- The RANEY® Nickel component facilitates hydrogenation steps, while the Beta zeolite provides Brønsted acidity promoting alkylation.
- The reaction proceeds efficiently at moderate temperatures (~150°C) with high selectivity (~70%) and conversion (~64%) within 1 hour.
- Compared to other catalysts like Al-SBA-15, this tandem system offers superior selectivity towards cyclohexylphenols due to the combination of acidity and hydrogenation ability.
- The process is more sustainable, using isopropyl alcohol as a hydrogen donor and avoiding harsh reagents derived from fossil fuels.
This method represents an advanced catalytic approach with potential industrial applicability for producing cyclohexylphenols with high efficiency and environmental compatibility.
Multi-Step Synthesis via Grignard Reagents and Wittig-Horner Reactions
Another synthetic route, particularly for substituted analogs such as 2-[2-(3-methoxyphenyl)ethyl]phenol, involves multi-step sequences starting from salicylaldehyde or related phenolic aldehydes.
- Initial steps include protection of phenolic hydroxyl groups (e.g., benzyl protection), followed by formation of Grignard reagents from benzyl chlorides.
- The Grignard reagents react with salicylaldehyde to form secondary alcohol intermediates.
- Subsequent dehydration in dimethylformamide (DMF) generates vinyl derivatives.
- Final catalytic hydrogenation converts the vinyl intermediates to the target phenol derivatives.
- Alternative steps include Arbuzov and Wittig-Horner reactions to introduce the 2-phenylethyl side chain.
- This route achieves moderate to high overall yields (~62.5%) under mild conditions without requiring chromatographic purification, making it suitable for industrial scale-up.
This approach is versatile and allows for structural modifications but involves more synthetic steps and reagents compared to direct alkylation methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-2-(2-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl-2-(2-phenylethyl)cyclohexanol.
Substitution: The phenolic hydrogen can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyl-2-(2-phenylethyl)cyclohexanol.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Cyclohexyl-2-(2-phenylethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl-2-(2-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Substituted Phenylethylphenols
Several analogs share the 2-phenylethylphenol backbone but differ in substituents:
- 3-[2-(3-Methoxyphenyl)ethyl]phenol: Features a methoxy group on the phenyl ring, enhancing electron density and altering metabolic stability compared to the cyclohexyl variant .
Key Structural Differences :
| Compound | Substituents | Molecular Weight (approx.) | Key Properties |
|---|---|---|---|
| Cyclohexyl-2-(2-phenylethyl)phenol | Cyclohexyl, 2-phenylethyl, -OH | ~300–350 | High lipophilicity, moderate solubility |
| 3-[2-(3-Methoxyphenyl)ethyl]phenol | Methoxy, 2-phenylethyl, -OH | ~260–280 | Enhanced metabolic stability |
| 5-Methoxy-2-prenyl-3-(2-phenylethyl)phenol | Prenyl, methoxy, 2-phenylethyl | ~310–330 | Antimicrobial activity |
2-(2-Phenylethyl)chromones from Agarwood
2-(2-Phenylethyl)chromones, such as those isolated from agarwood (Aquilaria spp.), share the phenylethyl motif but incorporate a chromone core instead of a phenolic ring. These compounds exhibit distinct fragmentation patterns in GC-MS due to cleavage between the chromone and phenyl moieties .
Comparison Highlights :
- Molecular Weight: Chromones (e.g., basic skeleton MW = 250) are lighter than this compound (~300–350) .
- Chromatographic Behavior: Sesquiterpenes elute earlier (RT <25–38 min), while 2-(2-phenylethyl)chromones and this compound likely elute later due to higher MW and polarity .
- Bioactivity: Chromones are associated with anti-inflammatory and sedative effects, whereas phenolic analogs may exhibit antioxidant or receptor-binding activities .
Simplified Aromatic Derivatives
- 2-Phenylethanol: A volatile alcohol lacking the phenolic -OH group, widely used in fragrances. Its simplicity results in higher volatility and lower bioactivity compared to this compound .
- 2-Phenylethyl ITC: An isothiocyanate with a phenylethyl group. Unlike the phenol derivative, its toxicity derives from the N=C=S group, which remains active in metabolites .
Functional Group Impact :
| Compound Type | Functional Group | Key Property |
|---|---|---|
| This compound | Phenolic -OH | Antioxidant capacity, acidity |
| 2-(2-Phenylethyl)chromones | Chromone ring | UV absorption, anti-inflammatory |
| 2-Phenylethyl ITC | Isothiocyanate | Electrophilic toxicity |
Metabolic and Toxicological Profiles
- Metabolism: The cyclohexyl group may slow hepatic metabolism compared to methoxy-substituted phenols, prolonging half-life .
- Toxicity: Unlike 2-phenylethyl ITC, which degrades to benzene derivatives, this compound’s phenolic structure likely reduces acute toxicity but necessitates evaluation of chronic effects .
Biological Activity
Cyclohexyl-2-(2-phenylethyl)phenol, a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl group and a phenylethyl moiety attached to a phenolic core. The presence of these groups contributes to its unique chemical properties, influencing its solubility, reactivity, and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
2. Antioxidant Effects
The compound demonstrates significant antioxidant activity, which is crucial in neutralizing free radicals and reducing oxidative stress in biological systems. This property is essential for protecting cells from damage associated with various diseases.
3. Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
4. Potential Anticancer Effects
Emerging research has explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in several studies, warranting further investigation into its mechanisms and efficacy as an anticancer agent.
The biological effects of this compound are believed to be mediated through several mechanisms:
- Interaction with Enzymes : The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing enzyme activity.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and apoptotic pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, contributing to its protective effects on cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Phenol | Simple aromatic structure | Limited antimicrobial activity |
| Cyclohexylphenol | Contains cyclohexyl group | Moderate antimicrobial effects |
| Phenylethylphenol | Contains phenylethyl group | Antioxidant properties |
| This compound | Combines both cyclohexyl and phenylethyl groups | Broad spectrum: antimicrobial, antioxidant, anti-inflammatory, anticancer |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A recent investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as a natural preservative in food products.
- Antioxidant Assessment : In vitro assays revealed that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, indicating its protective role against cellular damage.
- Cancer Research : A study focused on its anticancer properties found that treatment with this compound led to a dose-dependent decrease in cell viability among various cancer cell lines, highlighting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for Cyclohexyl-2-(2-phenylethyl)phenol, considering stereochemical outcomes?
- Methodological Answer : Synthesis should prioritize stereochemical control, particularly for the cyclohexyl and phenylethyl substituents. Utilize chiral catalysts (e.g., asymmetric hydrogenation) to achieve enantiomeric purity, as stereochemistry significantly impacts bioactivity . Purification via preparative HPLC with chiral columns can resolve stereoisomers. Structural validation through X-ray crystallography or NOESY NMR is critical to confirm spatial arrangements .
Q. How can researchers characterize the structural configuration of this compound using spectroscopic methods?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Use H-H COSY and C DEPT-135 to assign proton environments and carbon types.
- FT-IR : Identify hydroxyl (3200–3600 cm) and aromatic C=C (1450–1600 cm) stretching .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak at m/z 268.1463 for CHO).
- X-ray diffraction : Resolve crystal packing and torsion angles .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictory bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Dose-response standardization : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify cell line-specific sensitivity.
- Mechanistic profiling : Use transcriptomics (RNA-seq) to compare pathway activation (e.g., NF-κB vs. MAPK).
- Solvent controls : Ensure solvents (e.g., DMSO) do not exceed 0.1% v/v to avoid cytotoxicity artifacts .
- Receptor binding assays : Screen for off-target interactions using radioligand displacement (e.g., cannabinoid receptors, given structural similarity to cyclohexylphenols ).
Q. How does in vitro metabolomics aid in identifying primary degradation pathways of this compound?
- Methodological Answer :
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-QTOF-MS. Monitor for hydroxylation (e.g., +16 Da) or demethylation (-14 Da) products .
- Stable isotope labeling : Use C-labeled analogs to track metabolic fate in hepatocyte models.
- Data interpretation : Cross-reference with spectral libraries (e.g., METLIN) to annotate metabolites. Note that retained NCS (isothiocyanate) groups in degradation products may preserve toxicity .
Q. What analytical techniques are most suitable for detecting trace metabolites of this compound in complex biological matrices?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate phenolic metabolites.
- Detection :
- UPLC-MS/MS : Use MRM (multiple reaction monitoring) for sensitivity (LOQ < 1 ng/mL).
- Derivatization : Enhance detectability via BSTFA silylation for GC-MS analysis of volatile metabolites.
- Validation : Spike recovery tests (80–120%) in plasma/urine to confirm method robustness .
Contradictory Data Analysis Framework
Key Analytical Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
